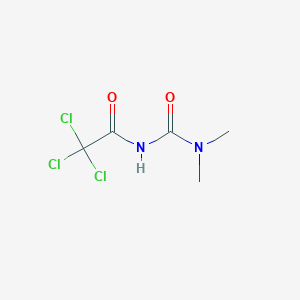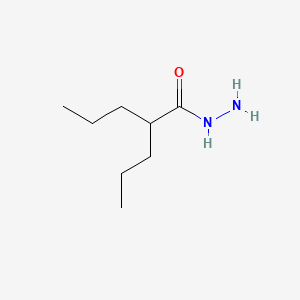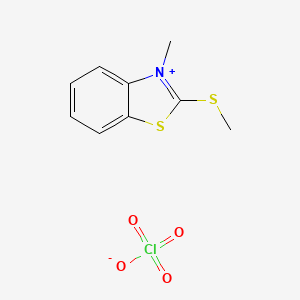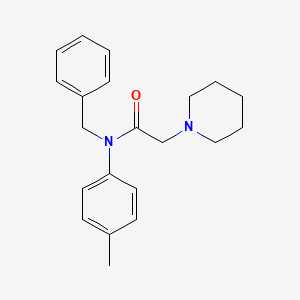
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 4-methylphenyl and phenylmethyl groups under specific conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperidineacetamide, N-(4-chlorophenyl)-N-(phenylmethyl)-
- 1-Piperidineacetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)-
- 1-Piperidineacetamide, N-(4-nitrophenyl)-N-(phenylmethyl)-
Uniqueness
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the 4-methylphenyl group may influence its binding affinity and selectivity for certain molecular targets.
Eigenschaften
CAS-Nummer |
24853-49-4 |
|---|---|
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-benzyl-N-(4-methylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2O/c1-18-10-12-20(13-11-18)23(16-19-8-4-2-5-9-19)21(24)17-22-14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-17H2,1H3 |
InChI-Schlüssel |
WGTGOWXYXZPAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
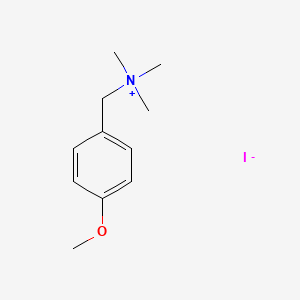
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
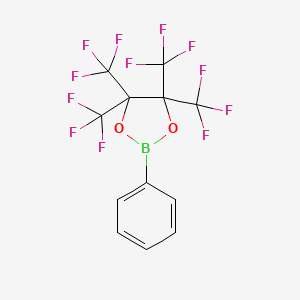
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
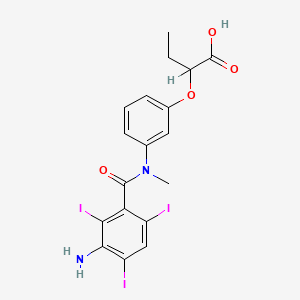
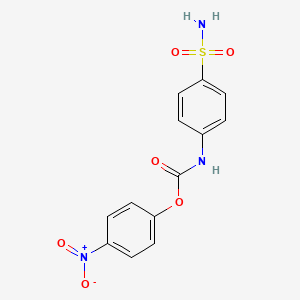
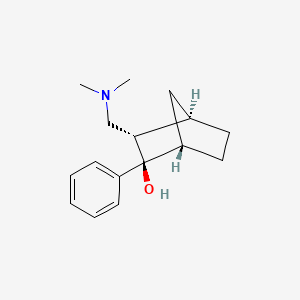

![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
